

The Sensory Threshold of TDN: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,1,6-Trimethyl-1,2-dihydronaphthalene

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This technical guide provides a comprehensive overview of the sensory threshold of **1,1,6-trimethyl-1,2-dihydronaphthalene** (TDN), a C13-norisoprenoid compound known for its characteristic "petrol" or "kerosene" aroma. While extensively studied in wine, particularly Riesling, data on its sensory impact in other matrices remains limited. This document summarizes available quantitative data, details experimental protocols for sensory threshold determination, and provides visual representations of key pathways and workflows.

Quantitative Data on TDN Sensory Thresholds

The sensory perception of TDN is complex and can be categorized into three main thresholds:

- Detection Threshold (DT) or Odor Detection Threshold (ODT): The lowest concentration at which a stimulus can be detected, although not necessarily recognized.
- Recognition Threshold (RT): The lowest concentration at which the specific character of the stimulus can be identified.
- Rejection Threshold (RejT) or Consumer Rejection Threshold (CRejT): The concentration at which the aroma becomes undesirable to a consumer.

The majority of research on TDN sensory thresholds has been conducted in a wine matrix. The following table summarizes key findings from various studies.

| Matrix | Threshold Type | Threshold Value (µg/L) | Panel Type | Reference |
|---------------------------------|-------------------------------|------------------------|-------------------|---|
| Riesling Wine | Detection (ODT) | 2 | Trained Panelists | [1] |
| Detection (DT) | ~4 | Not Specified | | [1] [2] |
| Recognition (RT) | 10-12 | Not Specified | | [1] [2] [3] |
| Rejection (RejT) | 71-82 | Not Specified | | [1] [2] [3] |
| Flavor Threshold | 20 | Not Specified | | [1] |
| Odor Detection (ODT) | 3.1 | Trained Panelists | | [1] |
| Consumer Detection (CDT) | 14.7 | Not Specified | | [1] |
| Consumer Rejection (CRejT) | 60 (Young), 91 (Aged) | Not Specified | | [1] |
| Consumer Rejection (CRejT) | 82.4 (USA), 157 (New Zealand) | Consumers | | [1] |
| Model Wine / Neutral White Wine | Odor Detection (ODT) | 2 | Trained Panelists | [4] [5] |
| Chardonnay | Recognition (RT) | Not specified in µg/L | Not Specified | |

Note: Sensory thresholds are influenced by the matrix composition, the presence of other aromatic compounds, and the serving temperature. For instance, fruity esters in young wines can mask the perception of TDN.[\[6\]](#) An elevated content of free SO₂ in wine may also have a masking effect on TDN aroma perception.[\[1\]](#)[\[2\]](#) Lower serving temperatures (around 11°C)

have been found to facilitate the identification of the TDN aroma compared to room temperature.[2]

Data on other matrices such as beer, fruit juices, and water are not readily available in the scientific literature. To determine the sensory threshold of TDN in these matrices, the experimental protocols described below would need to be adapted.

Experimental Protocols

The determination of sensory thresholds is a complex process that requires a combination of analytical chemistry and sensory science. The following protocols are based on established methods used for wine and can be adapted for other beverage matrices.

Panelist Selection and Training

A critical component of sensory analysis is the use of a trained sensory panel.

- Selection: Panelists should be selected based on their sensory acuity, ability to discriminate and describe aromas, and their consistency. Initial screening can involve triangle tests to assess their ability to detect differences in samples.[7][8]
- Training: Panelists undergo rigorous training to recognize and quantify specific sensory attributes.[9] This involves familiarization with TDN standards at various concentrations to learn to identify its characteristic "petrol" aroma. Reference standards for other common aromas in the matrix being tested should also be provided to build a common lexicon.[10]

Sample Preparation

- Base Matrix: A base beverage (e.g., a neutral wine, dealcoholized beer, specific fruit juice, or purified water) with a known low or non-detectable level of TDN is required. The absence of interfering aromas is crucial.
- Spiking: A stock solution of pure TDN is prepared in a suitable solvent (e.g., ethanol) and then used to spike the base matrix to create a series of samples with increasing concentrations of TDN. The concentration range should span the expected detection, recognition, and rejection thresholds.[8]

Sensory Evaluation Methods

The Ascending Method of Limits described in ASTM E679 is a standard practice for determining odor and taste thresholds.[\[11\]](#)[\[12\]](#)[\[13\]](#) This method often employs a 3-Alternative Forced Choice (3-AFC) presentation.

- Presentation: Panelists are presented with three samples, two of which are the unadulterated base matrix (blanks) and one of which is the base matrix spiked with a specific concentration of TDN. The order of presentation is randomized.[\[8\]](#)
- Task: Panelists are asked to identify the "odd" sample.
- Ascending Concentration: The concentration of TDN in the spiked sample is increased in a stepwise manner in subsequent sets of samples.
- Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

For recognition and rejection thresholds, panelists are asked to describe the aroma of the identified odd sample and to rate its pleasantness or acceptance on a hedonic scale.

Analytical Quantification

Accurate quantification of TDN in the samples is essential and is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[\[14\]](#)

- Sample Extraction: Volatile compounds, including TDN, are extracted from the beverage matrix using methods such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
- GC-MS Analysis: The extracted compounds are separated by gas chromatography and identified and quantified by mass spectrometry.

Gas Chromatography-Olfactometry (GC-O) can also be used to identify the specific aroma-active compounds in a sample. In GC-O, the effluent from the gas chromatograph is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can describe the odor of the eluting compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mandatory Visualizations

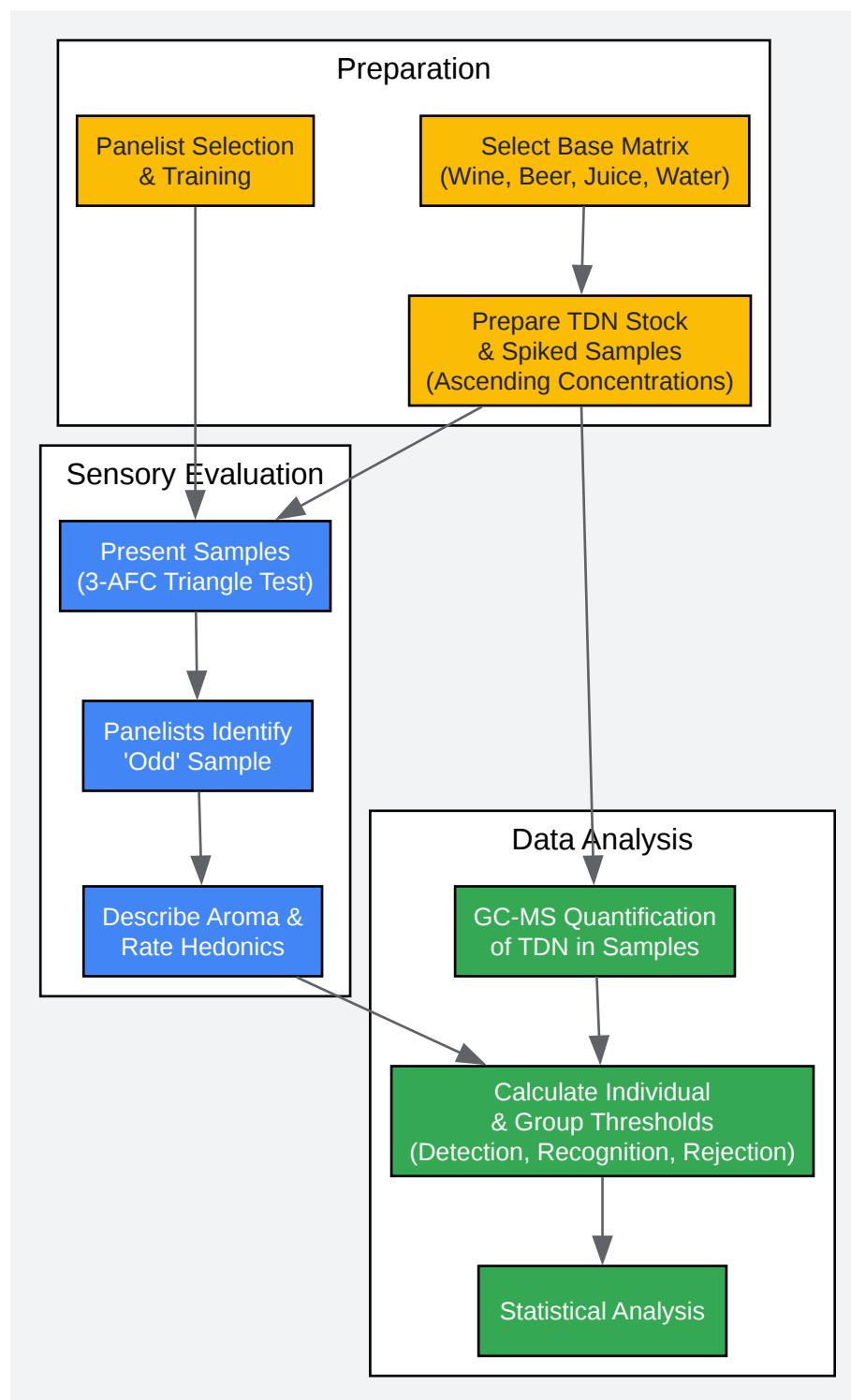
Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the formation and perception of TDN, as well as a typical experimental workflow for sensory threshold determination.

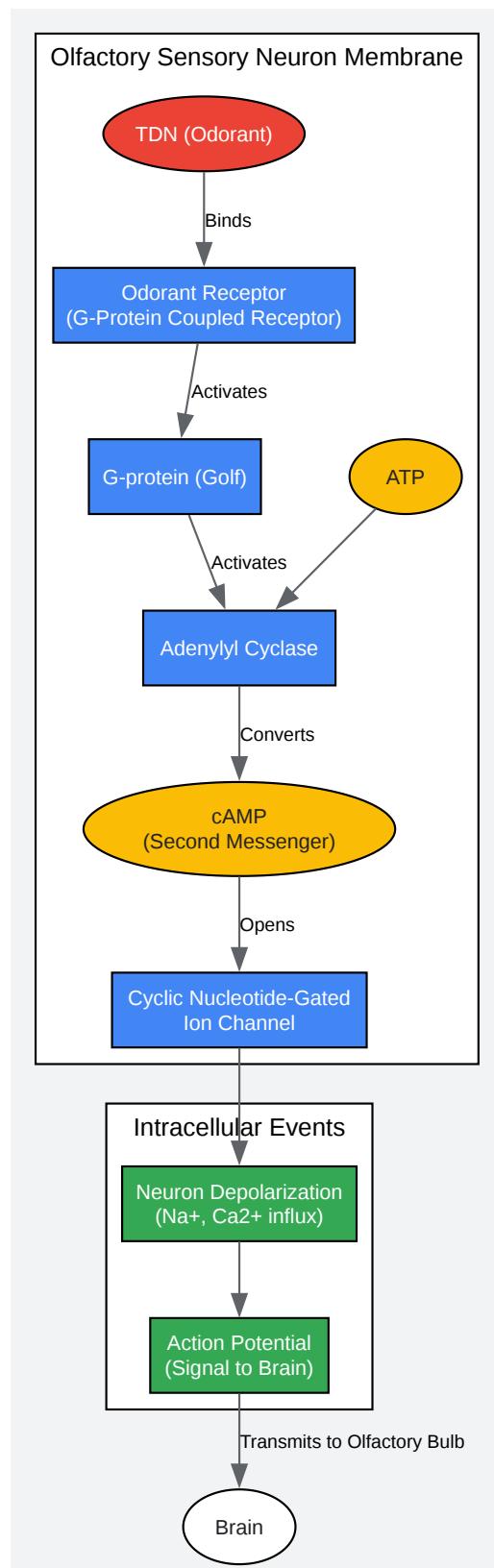


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Caption: Formation pathway of TDN from carotenoid precursors in grapes and wine.[3][14][19]

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Caption: Experimental workflow for determining the sensory threshold of TDN.



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Caption: General olfactory signaling pathway for odor perception.[20][21][22][23]

Conclusion

The sensory threshold of TDN has been well-characterized in wine, with a general consensus for a low microgram per liter detection threshold. However, a significant data gap exists for other beverage matrices such as beer, fruit juice, and water. The experimental protocols outlined in this guide, based on established sensory science methodologies, provide a framework for researchers to determine these unknown thresholds. Understanding the sensory impact of TDN across different food and beverage products is crucial for quality control, product development, and ensuring consumer acceptance. Further research is warranted to elucidate the specific olfactory receptors involved in TDN perception and to explore the influence of different matrix components on its sensory threshold.

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